Fmoc-D-Lys(Nic)-OH Fmoc-D-Lys(Nic)-OH
Brand Name: Vulcanchem
CAS No.: 252049-12-0
VCID: VC0557649
InChI: InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Molecular Formula: C27H27N3O5
Molecular Weight: 473,52 g/mole

Fmoc-D-Lys(Nic)-OH

CAS No.: 252049-12-0

Cat. No.: VC0557649

Molecular Formula: C27H27N3O5

Molecular Weight: 473,52 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-D-Lys(Nic)-OH - 252049-12-0

Specification

CAS No. 252049-12-0
Molecular Formula C27H27N3O5
Molecular Weight 473,52 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid
Standard InChI InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
Standard InChI Key CRRQIRUSEYKWPF-XMMPIXPASA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O

Introduction

Chemical Identity and Fundamental Properties

Fmoc-D-Lys(Nic)-OH, systematically named as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid, is a modified D-lysine with specific protective groups and functionalization. This compound features D-lysine with Fmoc (9-fluorenylmethoxycarbonyl) protection at the alpha-amino group and a nicotinoyl modification at the epsilon-amino position.

The compound possesses the following key properties:

PropertyValue
CAS Number252049-12-0
Molecular FormulaC27H27N3O5
Molecular Weight473.52 g/mole
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid
Standard InChIKeyCRRQIRUSEYKWPF-XMMPIXPASA-N

Fmoc-D-Lys(Nic)-OH contains multiple functional groups that determine its chemical behavior and applications. The carboxylic acid group enables peptide bond formation, while the Fmoc group serves as protection for the alpha-amino group during peptide synthesis. The nicotinoyl modification on the epsilon-amino group introduces additional functionality that can be leveraged for various biochemical research applications.

Nomenclature and Synonyms

Fmoc-D-Lys(Nic)-OH is known by several alternative names in scientific literature and commercial catalogs, which is important for comprehensive identification across different resources.

Common synonyms include:

SynonymDescription
Nα-Fmoc-Nε-nicotinoyl-D-lysineSystematic name indicating protection and modification positions
FMOC-D-LYS(NIC)-OHAbbreviated form commonly used in chemical catalogs
FMOC-D-LYS(NICOT)-OHAlternative abbreviated form
Fmoc-Nε-nicotinoyl-D-lysineAlternative notation
N-Fmoc-N6-nicotinoyl-D-lysineAlternative notation system
N-ALPHA-FMOC-N-EPSILON-NICOTINYL-D-LYSINEExpanded form specifying position of modifications
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-D-lysineSystematic chemical name

This diversity in nomenclature reflects the compound's structural complexity and the various naming conventions used across different scientific disciplines .

Structural Features and Chemical Characteristics

Fmoc-D-Lys(Nic)-OH possesses distinctive structural features that determine its behavior in chemical reactions and biological systems. The compound consists of a D-lysine backbone with specific modifications that contribute to its unique properties and applications.

The key structural elements include:

  • A D-lysine backbone with the (2R) configuration

  • The alpha-amino group protected by a Fmoc (9-fluorenylmethoxycarbonyl) group

  • The epsilon-amino group modified with a nicotinoyl (pyridine-3-carbonyl) group

  • An unmodified carboxylic acid group that allows for peptide bond formation

The D-configuration of the amino acid backbone distinguishes this compound from its L-isomer (Fmoc-L-Lys(Nic)-OH, CAS 252049-11-9). This stereochemical difference significantly impacts the compound's behavior in biological systems and its applications in peptide synthesis. The D-configuration can provide increased resistance to enzymatic degradation in resulting peptides, as most natural proteases preferentially recognize L-amino acids .

Synthesis and Preparation

Fmoc-D-Lys(Nic)-OH is synthesized through selective modification of D-lysine. According to available research, the compound is prepared by attaching a nicotinoyl group to the epsilon amino group of Fmoc-D-Lysine.

The general synthetic approach involves:

  • Protection of the alpha-amino group with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) under basic conditions

  • Selective acylation of the epsilon-amino group with nicotinic acid or a reactive nicotinoyl derivative

This synthetic process requires careful control of reaction conditions to ensure selective modification of the desired amino groups. The resulting compound serves as a valuable building block for incorporating nicotinoyl-modified lysine residues into peptides.

Applications in Peptide Synthesis

Fmoc-D-Lys(Nic)-OH serves as a key building block in peptide synthesis, offering unique capabilities for creating functionally diverse peptides with enhanced properties.

Role in Peptide Assembly

In peptide synthesis, Fmoc-D-Lys(Nic)-OH functions as a building block that allows the incorporation of nicotinyl groups into peptides. This modification can enhance the biological activity or stability of the resulting peptides, providing researchers with tools to develop peptides with specialized functions.

The Fmoc protecting group on the alpha-amino position is compatible with standard Fmoc-based solid-phase peptide synthesis protocols, allowing for straightforward incorporation into growing peptide chains. During synthesis, the Fmoc group can be selectively removed under mild basic conditions, while the nicotinoyl modification remains intact, becoming a permanent functional element of the final peptide.

Enhanced Peptide Properties

Peptides containing Fmoc-D-Lys(Nic)-OH benefit from several advantageous properties:

  • The D-configuration provides increased resistance to proteolytic degradation

  • The nicotinoyl group introduces additional functionalities for molecular interactions

  • The modified side chain can participate in hydrogen bonding, π-stacking interactions, and metal coordination

  • The pyridine ring can serve as a site for further chemical modifications

These properties make Fmoc-D-Lys(Nic)-OH valuable for researchers developing peptides with enhanced stability, specific targeting capabilities, or unique conformational constraints.

Biological and Pharmaceutical Applications

The unique structural features of Fmoc-D-Lys(Nic)-OH make it valuable for various biological and pharmaceutical applications, particularly in the development of peptide-based therapeutics and diagnostic tools.

Comparison with Related Lysine Derivatives

To better understand the distinctive properties and applications of Fmoc-D-Lys(Nic)-OH, it is valuable to compare it with related lysine derivatives used in peptide synthesis.

Comparison with L-isomer

The primary structural difference between Fmoc-D-Lys(Nic)-OH and Fmoc-L-Lys(Nic)-OH (CAS 252049-11-9) is the stereochemistry at the alpha-carbon. While they share the same chemical formula (C27H27N3O5) and molecular weight (approximately 473.5 g/mole), the different stereochemistry significantly affects their biological properties .

The L-isomer is more commonly used in standard peptide synthesis that aims to mimic natural peptides, while the D-isomer offers advantages in terms of increased stability against enzymatic degradation and potential for unique conformational properties in the resulting peptides .

Comparison with Alternative Lysine Derivatives

Several other lysine derivatives are used in peptide synthesis, each with specific advantages for particular applications:

CompoundCAS NumberKey FeaturesPrimary Applications
Fmoc-D-Lys(Nic)-OH252049-12-0Nicotinoyl group on ε-amino, D-configurationPeptide synthesis with enhanced biological properties
Fmoc-L-Lys(Nic)-OH252049-11-9Nicotinoyl group on ε-amino, L-configurationStandard peptide synthesis
Fmoc-Lys(ivDde)-OH204777-78-6ivDde protection on ε-aminoSelective side-chain modification, labeled peptides
Fmoc-Lys(Mtt)-OH167393-62-6Mtt protection on ε-aminoBranched peptides, combinatorial synthesis

Fmoc-Lys(ivDde)-OH is particularly useful for preparing peptides selectively modified on the lysine sidechain, such as labeled peptides, PEGylated peptides, or peptides cyclized through the lysine sidechain. The ivDde protective group provides higher orthogonality regarding Boc and Fmoc compared to other protecting groups .

Fmoc-Lys(Mtt)-OH is an excellent derivative for the synthesis of branched peptides and peptides modified at the lysine side-chain, and for the construction of templates and multifunctionalized resins for combinatorial synthesis .

Unlike these alternatives that use removable protecting groups on the epsilon-amino position, Fmoc-D-Lys(Nic)-OH features a permanent nicotinoyl modification that becomes part of the final peptide structure, providing unique functional properties .

ManufacturerProduct NumberPackagingPrice (USD)Updated
TRCF6201901g$3752021-12-16
Chem-Impex027151G$96.452021-12-16
Chem-Impex027155G$434.472021-12-16
AK Scientific6853AH5g$5532021-12-16
Iris Biotech GmbHFAA16715G$6752021-12-16

The relatively high cost of this specialized amino acid derivative reflects the complexity of its synthesis and purification. Researchers should consider these economic factors when planning projects involving this compound, particularly for large-scale syntheses .

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